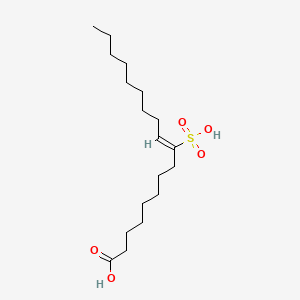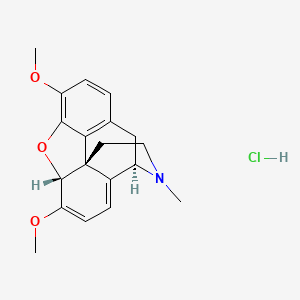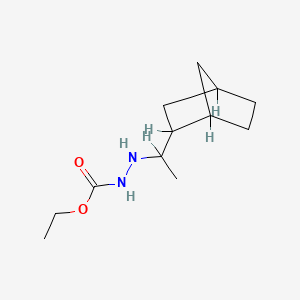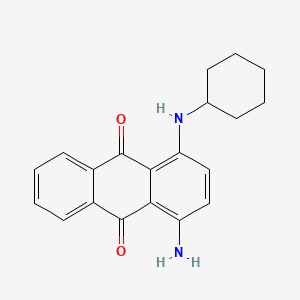
5-(Acetylamino)-2-sulphobenzenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylamino)-2-sulfobenzenediazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of both acetylamino and sulfo groups in the benzene ring makes this compound unique and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-2-sulfobenzenediazonium chloride typically involves the diazotization of 5-(acetylamino)-2-sulfoaniline. The process begins with the acetylation of 2-sulfoaniline to form 5-(acetylamino)-2-sulfoaniline. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of 5-(Acetylamino)-2-sulfobenzenediazonium chloride follows similar steps but on a larger scale. The process involves the use of automated reactors to control the temperature and addition of reagents precisely. The final product is often purified through crystallization or other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-2-sulfobenzenediazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: These reactions typically occur in alkaline conditions using sodium hydroxide or sodium carbonate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used in dyeing processes.
Reduction Reactions: The primary product is 5-(acetylamino)-2-sulfoaniline.
Scientific Research Applications
5-(Acetylamino)-2-sulfobenzenediazonium chloride has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes and other aromatic compounds.
Biology: The compound can be used in labeling and detection techniques due to its ability to form colored azo compounds.
Industry: The compound is used in the production of dyes, pigments, and other colorants for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-(Acetylamino)-2-sulfobenzenediazonium chloride primarily involves its ability to form diazonium ions, which are highly reactive intermediates. These ions can undergo various reactions, including coupling with nucleophiles to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the diazonium ion acts as an electrophile, reacting with nucleophilic sites on other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetylamino)-2-sulfobenzenediazonium chloride
- 3-(Acetylamino)-2-sulfobenzenediazonium chloride
- 5-(Acetylamino)-4-sulfobenzenediazonium chloride
Uniqueness
5-(Acetylamino)-2-sulfobenzenediazonium chloride is unique due to the specific positioning of the acetylamino and sulfo groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different reactivity patterns and product distributions, making it valuable for specific synthetic applications.
Properties
CAS No. |
67969-89-5 |
|---|---|
Molecular Formula |
C8H8ClN3O4S |
Molecular Weight |
277.69 g/mol |
IUPAC Name |
5-acetamido-2-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C8H7N3O4S.ClH/c1-5(12)10-6-2-3-8(16(13,14)15)7(4-6)11-9;/h2-4H,1H3,(H-,10,12,13,14,15);1H |
InChI Key |
AVZXXWYJDGKELN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)



![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)



![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)




